Benzyl n-cyano carbamate

Description

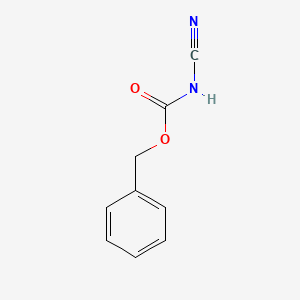

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-cyanocarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c10-7-11-9(12)13-6-8-4-2-1-3-5-8/h1-5H,6H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIVSAXBVNRQOOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanisms of Benzyl N Cyano Carbamates

Transformations Involving the Carbamate (B1207046) Moiety

The carbamate group (–NH–COO–CH₂–Ph) in benzyl (B1604629) N-cyano carbamate is subject to a variety of reactions, including nucleophilic attack, hydrolysis, decarboxylation, and cyclization. The presence of the electron-withdrawing cyano group on the nitrogen atom significantly influences the reactivity of the carbamate linkage.

The nitrogen atom in the carbamate can be deprotonated to form a carbamate anion. While carbamate anions are generally less nucleophilic than the corresponding amines due to resonance stabilization with the carbonyl group, they can still participate in certain nucleophilic reactions. nih.gov The nucleophilicity of the benzyl N-cyano carbamate anion is further diminished by the strong electron-withdrawing effect of the adjacent cyano group.

However, under specific conditions, the carbamate anion can act as a nucleophile. For instance, in the presence of a strong base and a suitable electrophile, alkylation or acylation at the nitrogen is possible. The general reactivity is often exploited in the synthesis of more complex molecules where the carbamate serves as a precursor to other functional groups. acs.org

Table 1: Illustrative Nucleophilic Reactions of Carbamate Anions

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| Benzyl N-cyano carbamate | 1. Strong Base (e.g., NaH)2. Alkyl Halide (R-X) | N-Alkyl-N-cyano-benzyl carbamate | N-Alkylation |

The carbamate ester linkage is susceptible to hydrolysis under both acidic and basic conditions, although the mechanisms differ.

Under basic hydrolysis , the hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon of the carbamate. This leads to the formation of an unstable intermediate that subsequently breaks down to yield benzyl alcohol, the N-cyano carbamic acid anion, and ultimately the corresponding amine after decarboxylation. The rate of basic hydrolysis can be influenced by the substituents on the benzyl and N-phenyl groups. arkat-usa.org

Under acidic hydrolysis , the carbonyl oxygen is first protonated, which activates the carbonyl group towards nucleophilic attack by water. This is followed by the elimination of benzyl alcohol and the formation of N-cyano carbamic acid, which is unstable and readily undergoes decarboxylation. mdpi.com

Table 2: Products of Benzyl N-Cyano Carbamate Hydrolysis

| Condition | Products |

|---|---|

| Acidic (e.g., H₃O⁺, heat) | Benzyl alcohol, Cyanoamine (H₂NCN), Carbon dioxide |

Carbamic acids are known to be unstable and readily undergo decarboxylation to form an amine and carbon dioxide. thieme-connect.de The N-cyano carbamic acid, which would be formed upon hydrolysis of the benzyl ester, is also expected to be highly unstable. The decarboxylation proceeds through a mechanism where the lone pair on the nitrogen assists in the cleavage of the C-N bond, leading to the release of CO₂. acs.orgnih.gov This process is often spontaneous upon formation of the carbamic acid intermediate. researchgate.net

The stability of substituted carbamic acids and their tendency to decarboxylate can be influenced by the nature of the substituents on the nitrogen atom. researchgate.net The electron-withdrawing cyano group in N-cyano carbamic acid is expected to influence the rate of decarboxylation.

The bifunctional nature of benzyl N-cyano carbamate allows for its participation in both intermolecular and intramolecular cyclization reactions. For instance, the carbamate nitrogen, after deprotonation, can act as a nucleophile to attack an electrophilic center within the same molecule (intramolecular) or in another molecule (intermolecular).

Intramolecular cyclization can occur if a suitable electrophilic group is present in the benzyl portion of the molecule, leading to the formation of heterocyclic compounds. Research has shown that N-alkoxycarbonyl groups can participate in cyclization reactions. nih.gov Similarly, intermolecular reactions can lead to the formation of dimers or polymers under appropriate conditions. The reaction of 5-nitropyrimidine (B80762) with N-(cyanoacetyl)carbamate, for example, results in the formation of a fused heterocyclic system, demonstrating the potential for complex molecule synthesis. researchgate.net

Reactivity of the Cyano Group

The cyano group (–C≡N) is a versatile functional group that can undergo a variety of transformations, most notably nucleophilic addition to the electrophilic nitrile carbon.

The carbon atom of the nitrile group is electrophilic due to the polarization of the carbon-nitrogen triple bond. It is therefore susceptible to attack by nucleophiles. wikipedia.org This reaction is fundamental to the synthesis of a wide range of compounds, including ketones, carboxylic acids, and amines, depending on the nucleophile and subsequent reaction conditions. savemyexams.comchemguide.co.uk

For benzyl N-cyano carbamate, a variety of nucleophiles can add to the nitrile carbon. For example, Grignard reagents can add to form an intermediate imine, which can then be hydrolyzed to a ketone. Hydride reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine. libretexts.org

Table 3: Illustrative Nucleophilic Additions to the Cyano Group of Benzyl N-Cyano Carbamate

| Nucleophile | Intermediate Product | Final Product (after workup) |

|---|---|---|

| Grignard Reagent (R-MgX) | Imine | Ketone |

| Hydride (e.g., LiAlH₄) | Imine anion | Primary amine |

The hydrolysis of the nitrile group to a carboxylic acid is a common transformation that can occur under either acidic or basic conditions, typically requiring heat. libretexts.org This reaction proceeds through an amide intermediate.

Reduction and Hydrolysis of the Cyano Functionality

The cyano group of benzyl N-cyano carbamate is a versatile functional group that can undergo both reduction and hydrolysis to yield valuable synthetic intermediates. These transformations allow for the conversion of the nitrile into either an amine or a carboxylic acid derivative, respectively, significantly expanding the synthetic utility of the parent molecule.

The reduction of the cyano group typically leads to the formation of a primary amine. This transformation can be achieved using various reducing agents. For instance, catalytic hydrogenation over metal catalysts like Raney Nickel is an effective method for converting nitriles to amines. nih.gov This process involves the addition of hydrogen across the carbon-nitrogen triple bond.

Hydrolysis of the cyano functionality, on the other hand, converts the nitrile into a carboxylic acid or a related derivative, such as an amide, depending on the reaction conditions. This reaction proceeds via nucleophilic attack of water or hydroxide on the electrophilic carbon of the nitrile. The choice of acidic or basic conditions can influence the final product. For example, hydrolysis of benzyl N-(4-cyanophenyl)carbamate can be performed to yield the corresponding carboxylic acid. nih.gov

Cycloaddition Reactions Involving the Nitrile

The nitrile group in benzyl N-cyano carbamate can participate in various cycloaddition reactions, serving as a building block for the synthesis of heterocyclic compounds. These reactions are of significant interest in medicinal chemistry and materials science due to the diverse biological and physical properties of the resulting products. The nitrile functionality can act as a 1,3-dipolarophile or participate in [2+2+2] cycloadditions.

One of the key cycloaddition reactions involving nitriles is the [3+2] cycloaddition with azides to form tetrazoles. This reaction is a well-established method for synthesizing five-membered heterocyclic rings containing four nitrogen atoms. researchgate.net Nitrile oxides, which can be generated in situ, also undergo [3+2] cycloaddition reactions. rushim.ru

Furthermore, nitriles can participate in transition-metal-catalyzed [2+2+2] cycloadditions with alkynes. researchgate.net This reaction provides a powerful tool for the construction of substituted pyridines. The reaction involves the co-cyclization of a nitrile with two alkyne molecules, often catalyzed by a transition metal complex.

Enaminonitriles, which can be derived from benzyl N-cyano carbamate, are highly reactive intermediates for the synthesis of various nitrogen-containing heterocycles. researchgate.net They can undergo cascade reactions, including cycloadditions, to form complex polycyclic systems. researchgate.net

Synergistic and Antagonistic Effects of Carbamate and Cyano Functionalities on Reactivity

The reactivity of benzyl N-cyano carbamate is intricately influenced by the interplay between its carbamate and cyano functionalities. These two groups can exert both synergistic and antagonistic effects, modulating the molecule's behavior in various chemical transformations.

Synergistic Effects:

Activation of the Cyano Group: The electron-withdrawing nature of the carbamate group can enhance the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack. This synergistic activation is crucial in reactions like hydrolysis and addition of nucleophiles to the cyano group.

Stabilization of Intermediates: The carbamate moiety can stabilize reaction intermediates through resonance or inductive effects. For example, in base-induced reactions, the carbamate can help to delocalize negative charge, thereby facilitating the reaction. nih.govacs.org

Antagonistic Effects:

Competing Reaction Sites: Both the carbamate and the cyano group can act as reaction sites, leading to potential competition and the formation of side products. For instance, under certain conditions, a nucleophile might preferentially attack the carbonyl carbon of the carbamate instead of the nitrile carbon. sit.edu.cn

Steric Hindrance: The bulky benzyl carbamate group can sterically hinder the approach of reagents to the cyano functionality, potentially slowing down or inhibiting certain reactions.

The balance between these synergistic and antagonistic effects is often dependent on the specific reaction conditions, including the nature of the reagents, solvent, and temperature. Understanding this interplay is crucial for designing selective and efficient synthetic routes utilizing benzyl N-cyano carbamate. For instance, in the context of insecticide activity, the combination of carbamates with other compounds can lead to either synergistic (enhanced toxicity) or antagonistic (reduced toxicity) effects. nih.govacri.gov.twresearchgate.net

Detailed Mechanistic Investigations

Mechanistic Studies of Base-Induced Reactions (e.g., in cyanobenzofuran formation)

The base-induced reactions of benzyl N-cyano carbamate and related compounds have been the subject of detailed mechanistic investigations, particularly in the synthesis of cyanobenzofurans. nih.govacs.org A proposed mechanism for the formation of 2-(het)aryl/alkyl-3-cyanobenzofurans involves the base-induced reaction of 2-(2-bromoaryl)-3-(het)aryl-3-(methylthio)acrylonitriles with benzyl carbamate. nih.govacs.orgacs.org

The reaction is initiated by the deprotonation of benzyl carbamate by a strong base, such as sodium hydride (NaH), to form a carbamate anion. This anion then acts as a nucleophile. In an unexpected reaction pathway, instead of the expected enaminonitrile, an α-aroyl-α-(2-bromoaryl)acetonitrile is generated. nih.gov This intermediate is then subjected to a copper-catalyzed intramolecular O-arylation to furnish the final 2-(het)aryl/alkyl-3-cyanobenzofuran product in high yields. nih.govacs.orgacs.org

A probable mechanism for the base-induced cleavage of the starting acrylonitrile (B1666552) in the presence of benzyl carbamate has been proposed, highlighting the crucial role of the carbamate in facilitating the transformation. nih.govacs.org

Table 1: Reaction of 1a with Various Alkyl/Aryl Carbamates nih.govacs.org

| Entry | Carbamate | Product | Yield (%) |

| 1 | Benzyl carbamate | 7a | 85 |

| 2 | Methyl carbamate | 7a | 70 |

| 3 | t-Butyl carbamate | 7a | 65 |

| 4 | Ethyl carbamate | 7a | 78 |

Reaction conditions: 1a (1.0 mmol), carbamate (2.0 mmol), and NaH (2.0 equiv.) in DMF (5 mL). nih.govacs.org

In Situ Spectroscopic Studies for Mechanistic Elucidation (e.g., NMR)

In situ spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for elucidating the mechanisms of complex organic reactions. researchgate.netnih.gov By monitoring the reaction mixture directly as the transformation proceeds, researchers can identify transient intermediates, determine reaction kinetics, and gain a deeper understanding of the reaction pathway. researchgate.netnih.gov

In the context of benzyl N-cyano carbamate chemistry, in situ NMR studies can be employed to:

Identify Intermediates: Detect and characterize short-lived intermediates that may not be isolable. nih.gov

Follow Reaction Progress: Monitor the consumption of reactants and the formation of products over time, allowing for the determination of reaction rates and kinetic parameters. marquette.edu

Elucidate Reaction Mechanisms: Provide direct evidence for proposed mechanistic steps, such as the formation of specific intermediates or the occurrence of particular rearrangements. harvard.edu

For example, in the study of base-induced reactions, ¹H NMR spectroscopy can be used to track the disappearance of the starting materials and the appearance of the intermediate α-aroyl-α-(2-bromoaryl)acetonitrile and the final cyanobenzofuran product. nih.gov This allows for the optimization of reaction conditions and provides support for the proposed mechanism. Similarly, in situ NMR has been instrumental in studying the reactions of CO2 with amines to form carbamates, providing insights into the equilibrium and speciation of the reaction products. researchgate.net

Table 2: Representative ¹H NMR Data for Mechanistic Studies

| Compound | Key Proton Signal (ppm) | Multiplicity |

| Benzyl N-cyano carbamate | 5.30 (s, 2H), 7.43–7.33 (m, 5H) | singlet, multiplet |

| Benzyl N-4-Cyano-N-hydroxy Carbamate | 5.30 (s, 2H), 7.70 (d, 2H), 7.58 (d, 2H), 7.43–7.33 (m, 5H) | singlet, doublet, doublet, multiplet |

Note: The chemical shifts (δ) are given in parts per million (ppm) and the multiplicities are abbreviated as s (singlet), d (doublet), and m (multiplet). thieme-connect.de

Kinetic and Thermodynamic Aspects of Reactivity

The reactivity of benzyl N-cyano carbamate is governed by both kinetic and thermodynamic factors. Kinetic studies provide information about the rates of reaction, while thermodynamic studies reveal the relative stabilities of reactants, intermediates, and products.

Kinetic Aspects:

The rate of reactions involving benzyl N-cyano carbamate can be influenced by several factors, including:

Concentration of Reactants: Higher concentrations generally lead to faster reaction rates.

Temperature: Increasing the temperature typically increases the reaction rate, as described by the Arrhenius equation.

Catalyst: The presence of a catalyst can significantly accelerate a reaction by providing an alternative, lower-energy reaction pathway.

Solvent: The polarity and coordinating ability of the solvent can affect the stability of charged intermediates and transition states, thereby influencing the reaction rate. mdpi.com

Rate and equilibrium measurements have been reported for the reactions of carbanions derived from benzyl cyanides with aromatic nitro-compounds, providing insights into the intrinsic reactivities of these species. rsc.org

Thermodynamic Aspects:

The equilibrium between different species in solution, such as the formation of carbamates from the reaction of amines with CO2, is governed by thermodynamic parameters. mdpi.com The position of the equilibrium can be influenced by factors such as temperature, pressure, and the nature of the solvent. mdpi.com

Table 3: Thermodynamic Parameters for Carbamate Formation in Water at 18 °C mdpi.com

| Amine | k (M⁻¹s⁻¹) | KCBM (M⁻¹) | KHYD |

| Ammonia (B1221849) | 3.6 x 10³ | 0.13 | 1.9 x 10⁻⁵ |

| Methylamine | 1.1 x 10⁴ | 0.45 | 1.2 x 10⁻⁵ |

| Dimethylamine | 1.3 x 10⁴ | 1.2 | 2.5 x 10⁻⁵ |

k = Carbamate formation rate constant, KCBM = Carbamate formation equilibrium constant, KHYD = Carbamate hydrolysis equilibrium constant. mdpi.com

Applications in Organic Synthesis and Synthetic Methodologies

Utility as Protecting Groups for Amines (Benzyloxycarbonyl (Cbz) Group)

The benzyloxycarbonyl (Cbz) group is one of the most widely used protecting groups for amines in organic synthesis, prized for its stability and reliable cleavage methods. researchgate.netresearchgate.net Amines are converted into carbamates, which renders the nitrogen atom significantly less nucleophilic and prevents it from participating in undesired side reactions. organic-chemistry.org This strategy is fundamental in multi-step syntheses, especially in peptide chemistry where precise control of reactivity is paramount. studysmarter.co.ukmasterorganicchemistry.com The Cbz group is typically introduced by reacting an amine with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions or with dibenzyl dicarbonate (B1257347) (Cbz₂O). total-synthesis.com

A key advantage of the Cbz group is its orthogonality with other common amine protecting groups, such as the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. masterorganicchemistry.comtotal-synthesis.com This orthogonality allows for the selective deprotection of one amine in the presence of others, a critical capability in the synthesis of complex molecules like peptides and natural products. masterorganicchemistry.com The primary method for Cbz removal is catalytic hydrogenation, typically using hydrogen gas with a palladium on carbon catalyst (H₂/Pd-C). masterorganicchemistry.commasterorganicchemistry.com This process is exceptionally mild, proceeds at a neutral pH, and releases the free amine along with toluene (B28343) and carbon dioxide. total-synthesis.com This unique cleavage condition ensures that acid- or base-sensitive functional groups elsewhere in the molecule remain unaffected. masterorganicchemistry.com

| Protecting Group | Installation Reagent | Cleavage Condition | Orthogonal To |

| Cbz (Z) | Benzyl Chloroformate (Cbz-Cl) | H₂, Pd/C (Catalytic Hydrogenation) masterorganicchemistry.commasterorganicchemistry.com | Boc, Fmoc total-synthesis.com |

| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong Acid (e.g., TFA) masterorganicchemistry.com | Cbz, Fmoc masterorganicchemistry.com |

| Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) masterorganicchemistry.comthieme-connect.de | Cbz, Boc masterorganicchemistry.com |

Beyond standard hydrogenolysis, alternative deprotection methods have been developed, further expanding the Cbz group's versatility. These include the use of Lewis acids such as aluminum chloride (AlCl₃) or nucleophilic reagents like 2-mercaptoethanol, which can be beneficial when the substrate contains functionalities sensitive to hydrogenation. organic-chemistry.org

The Cbz group exhibits remarkable stability across a broad spectrum of reaction conditions, making it a robust choice for complex synthetic routes. masterorganicchemistry.com It is generally inert to mild acidic and basic conditions under which other protecting groups might be cleaved. researchgate.net This stability allows for a wide range of chemical transformations to be performed on a Cbz-protected molecule without affecting the masked amine.

Table of Cbz Group Compatibility:

| Reaction Type | Reagents | Compatibility |

| Base-mediated reactions | NaOH, K₂CO₃, LiOH | Stable total-synthesis.com |

| Mild Acid Hydrolysis | Dilute aqueous acids | Generally Stable researchgate.net |

| Nucleophilic Attack | Grignard reagents, organolithiums | Stable |

| Oxidations | PCC, Swern, DMP | Stable |

| Reductions (non-catalytic) | NaBH₄, LiAlH₄ | Stable |

However, the Cbz group is not completely inert. It is susceptible to cleavage under harsh acidic conditions (e.g., HBr in acetic acid). total-synthesis.com Its primary incompatibility lies with reactions employing catalytic hydrogenation for other purposes, such as the reduction of alkenes, alkynes, or nitro groups, as these conditions will simultaneously cleave the Cbz group. missouri.edu It can also be sensitive to other forms of transition metal catalysis. total-synthesis.com

Building Blocks and Intermediates for Complex Molecular Architectures

Beyond its role in amine protection, benzyl carbamate (B1207046) itself serves as a valuable precursor and intermediate in the construction of diverse and complex molecules, particularly nitrogen-containing heterocycles and amino acid derivatives.

Benzyl carbamate and its derivatives are instrumental in the synthesis of various heterocyclic scaffolds.

Indoles and Benzofurans : In synthetic explorations, benzyl carbamate has been used as a key reactant in cyclization strategies. An attempted synthesis of an N-(benzyloxycarbonyl)indole via the cyclization of an N-(benzyloxycarbonyl)enaminonitrile intermediate unexpectedly yielded a 3-cyano-2-arylbenzofuran. nih.gov This led to the development of a one-pot method for synthesizing 2-(het)aryl/alkyl-3-cyanobenzofurans where benzyl carbamate reacts with 2-(2-bromoaryl)-3-(methylthio)acrylonitriles to generate an intermediate that undergoes a copper-catalyzed intramolecular O-arylation. nih.govacs.org

Imidazolidinones : The synthesis of substituted imidazolidin-2-ones can be achieved through palladium-catalyzed carboamination reactions. nih.gov While not always starting directly from benzyl carbamate, these syntheses often involve N-benzyl protected urea (B33335) precursors, which share structural similarity. The N-benzyl group in the resulting imidazolidinone product can be selectively cleaved, demonstrating its role as both a directing and protecting group in the synthetic sequence. nih.gov

Oxadiazoles : Carbamate-protected amino derivatives are common starting materials for 1,2,4- and 1,3,4-oxadiazoles. For instance, benzyl [(2E)-2-amino-2-(hydroxyimino)-1,1-dimethylethyl]carbamate is a precursor for 1,2,4-oxadiazole (B8745197) derivatives upon reaction with acyl chlorides. nih.gov Similarly, amino acids protected with a Cbz group, such as Z-phenylalanine hydrazide, can be converted with cyanogen (B1215507) bromide to form 2-amino-1,3,4-oxadiazole structures. researchgate.net

The Cbz group, derived from benzyl carbamate chemistry, was a cornerstone in the historical development of solid-phase peptide synthesis. masterorganicchemistry.comtotal-synthesis.com It enables the protection of the N-terminus of an amino acid, allowing for the activation of its C-terminus and subsequent coupling with another amino acid without self-polymerization. masterorganicchemistry.com

Furthermore, benzyl carbamate derivatives function as critical electrophiles in the stereoselective synthesis of non-natural amino acids. Specifically, benzyl N-[(benzyloxy)methyl]carbamate has been identified as an improved aminomethylation reagent for the asymmetric synthesis of β²-amino acids. researchgate.netresearchgate.net In addition, continuous flow processes have been developed to generate various Cbz-protected carbamates from acid substrates via a Curtius rearrangement, with these intermediates being further elaborated into β-amino acid derivatives through aza-Michael additions. beilstein-journals.org

N-benzyl carbamates have emerged as valuable substrates in the field of C-H functionalization. Research has demonstrated practical and metal-free methods for the oxidative C-H functionalization of N-benzyl and N-allyl carbamates. This allows for the direct introduction of a wide range of nucleophiles at the α-position to the nitrogen, providing a powerful route to construct structurally diverse α-substituted carbamates. semanticscholar.org This transformation leverages the carbamate group to activate an adjacent C-H bond, turning a typically inert position into a site for molecular elaboration.

Catalytic Roles (e.g., as chiral auxiliaries or ligands, if applicable)

Extensive research of scientific literature and chemical databases did not yield any specific examples or detailed research findings where benzyl n-cyano carbamate is utilized for its catalytic roles, either as a chiral auxiliary or as a ligand in catalytic processes. While the individual functional groups within the molecule—the benzyl group, the carbamate, and the cyano group—are common in various catalysts and chiral auxiliaries, the specific compound "benzyl n-cyano carbamate" is not documented in the searched resources as having been applied in this context.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereoselective transformation, the auxiliary is removed. Similarly, chiral ligands coordinate to a metal center to create a chiral catalytic complex that can induce enantioselectivity in a reaction.

Despite the presence of a chiral center in some derivatives of carbamates and their successful application in asymmetric synthesis, there is no available data to suggest that benzyl n-cyano carbamate itself has been investigated or found to be effective in such a capacity. The existing literature primarily focuses on its synthesis and its role as a reactant or building block in the formation of other chemical entities rather than as a catalyst, chiral auxiliary, or ligand.

Further research would be necessary to explore the potential catalytic applications of this compound.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Reaction Pathways and Transition States

Quantum chemical calculations are essential for understanding the mechanisms of chemical reactions, including the formation of Benzyl (B1604629) n-cyano carbamate (B1207046). These methods allow for the detailed mapping of reaction pathways and the identification of high-energy transition states.

Reaction Pathway Modeling: A primary synthetic route to carbamates involves the Curtius rearrangement, where an acyl azide (B81097) is converted into an isocyanate, which is then trapped by an alcohol. For Benzyl n-cyano carbamate, this would involve trapping a cyano-substituted isocyanate with benzyl alcohol. Computational methods, particularly Density Functional Theory (DFT), can model this entire process. DFT calculations, such as those using the B3LYP functional, are employed to determine the geometries of reactants, intermediates, and products. asianpubs.org

Transition State Analysis: A critical aspect of modeling reaction pathways is locating the transition state (TS)—the highest energy point along the reaction coordinate. For the Curtius rearrangement leading to the isocyanate intermediate, calculations would focus on identifying the TS for the concerted migration of the alkyl group and expulsion of nitrogen gas. Vibrational frequency calculations are performed to confirm the nature of the stationary points; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Similar analyses can be applied to the subsequent nucleophilic attack of benzyl alcohol on the isocyanate to form the final carbamate product.

Mechanistic Modeling and Energy Profile Analysis

Mechanistic modeling provides a quantitative understanding of a reaction by constructing a detailed energy profile. This profile maps the potential energy of the system as it evolves from reactants to products, offering insights into reaction kinetics and thermodynamics.

Computational studies on related molecules have successfully used these methods to understand reaction feasibility. For example, free energy profile analysis, which accounts for both enthalpy and entropy, can reveal how factors like solvent and steric hindrance affect reaction outcomes. This type of analysis would be invaluable for optimizing the synthesis of Benzyl n-cyano carbamate.

Conformation and Stereochemistry Studies

Computational chemistry is a powerful tool for determining the three-dimensional structure of molecules, including their most stable conformations and stereochemical properties. 182.160.97

Conformational Analysis: For Benzyl n-cyano carbamate, several rotational bonds exist, such as the C-O and N-C bonds of the carbamate linkage and the bond connecting the benzyl group. A conformational search would be performed by systematically rotating these bonds and calculating the energy of each resulting conformer. This process identifies the global minimum energy conformation—the most stable arrangement of the atoms in space. A variety of computational methods can be used for these calculations, as shown in studies of similar molecules. scirp.orgscirp.org

Table 5.3.1: Computational Methods for Structural Optimization

| Method | Basis Set | Description |

|---|---|---|

| Hartree-Fock (HF) | 6-31+G(d) | An ab initio method that provides a good starting point for geometric optimization. |

| Density Functional Theory (DFT) | B3LYP/6-31+G(d) | A popular method that includes electron correlation for higher accuracy in geometry and energy calculations. asianpubs.org |

| Density Functional Theory (DFT) | B3LYP/6-311+G(d,p) | Utilizes a larger, more flexible basis set for improved accuracy. scirp.org |

Stereochemistry and Geometric Parameters: Once the lowest energy conformer is identified, its precise geometric parameters (bond lengths, bond angles, and dihedral angles) are determined. These theoretical values can be compared with experimental data from techniques like X-ray crystallography if available for the compound or its analogs. Studies on related ethyl benzyl carbamates have shown that methods like HF/6-31+G(d) can yield results in close agreement with experimental findings. scirp.orgscirp.org Such calculations provide a detailed picture of the molecule's three-dimensional shape, which is fundamental to its reactivity and interactions.

Prediction of Reactivity and Selectivity

Theoretical calculations can predict how and where a molecule is likely to react. This is achieved by analyzing the electronic structure and properties derived from the calculated wavefunction.

Frontier Molecular Orbital (FMO) Theory: The reactivity of Benzyl n-cyano carbamate can be rationalized using FMO theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactions.

The HOMO energy indicates the ability of a molecule to donate electrons. A higher HOMO energy suggests greater reactivity as a nucleophile.

The LUMO energy indicates the ability of a molecule to accept electrons. A lower LUMO energy suggests greater reactivity as an electrophile.

The energy gap between the HOMO and LUMO is a crucial indicator of molecular stability; a smaller gap suggests the molecule is more polarizable and reactive. DFT studies on related N-benzyl-carboxamide derivatives have used HOMO-LUMO analysis to understand electronic properties and potential reactivity. asianpubs.org

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the surface of a molecule. It highlights electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, typically blue), which are prone to nucleophilic attack. For Benzyl n-cyano carbamate, an MEP map would likely show negative potential around the oxygen and nitrogen atoms of the carbamate group and the nitrogen of the cyano group, identifying them as potential sites for interaction with electrophiles.

Table 5.4.1: Calculated Quantum Chemical Descriptors for Reactivity

| Descriptor | Definition | Implication for Reactivity |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Higher value indicates stronger electron-donating ability (nucleophilicity). |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lower value indicates stronger electron-accepting ability (electrophilicity). |

| HOMO-LUMO Gap | Energy difference between LUMO and HOMO | Smaller gap generally correlates with higher chemical reactivity and lower kinetic stability. |

By calculating these properties, computational models can predict the most likely sites for metabolic transformation, rationalize the outcomes of reactions, and guide the design of new synthetic routes.

Advanced Analytical Methodologies in Structural Elucidation and Mechanistic Probes

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including "Benzyl n-cyano carbamate". While standard one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information, advanced 2D NMR techniques are indispensable for unambiguous assignments and for probing dynamic or mechanistic aspects.

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum of "Benzyl n-cyano carbamate" is expected to show characteristic signals for the benzyl (B1604629) and carbamate (B1207046) protons. The benzylic protons (CH₂) would likely appear as a singlet, with its chemical shift influenced by the adjacent oxygen atom. The aromatic protons of the phenyl group would typically resonate in the downfield region of the spectrum. The ¹³C NMR spectrum would complement this by showing distinct resonances for the carbonyl carbon of the carbamate, the benzylic carbon, the carbons of the phenyl ring, and the carbon of the cyano group.

Advanced 2D NMR Techniques: To definitively assign these resonances and to understand the connectivity within the molecule, several 2D NMR experiments would be employed:

Correlation Spectroscopy (COSY): This experiment reveals proton-proton couplings through bonds. For "Benzyl n-cyano carbamate," COSY would be used to confirm the connectivity within the phenyl ring by showing correlations between adjacent aromatic protons. wikipedia.orgresearchgate.net

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. wikipedia.orgresearchgate.net This is crucial for assigning the carbon signals based on the more easily interpreted proton spectrum. For instance, the benzylic CH₂ proton signal would show a cross-peak with the corresponding benzylic carbon signal.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of protons. While less critical for the primary structural elucidation of a relatively rigid molecule like this, it can be valuable for confirming conformational preferences.

Mechanistic Insights: NMR spectroscopy is also a powerful tool for studying reaction mechanisms and chemical equilibria involving carbamates. rsc.orgnih.gov For instance, ¹H and ¹³C NMR can be used to monitor the formation of carbamates from amines and carbon dioxide, providing kinetic and thermodynamic data. colab.wselsevierpure.comresearchgate.net In the context of "Benzyl n-cyano carbamate," temperature-dependent NMR studies could provide insights into rotational barriers around the C-N and C-O bonds of the carbamate moiety.

Below is a table summarizing the expected ¹H and ¹³C NMR chemical shifts for "Benzyl n-cyano carbamate" based on data for analogous compounds.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Benzyl CH₂ | ~5.2 | ~67 |

| Aromatic CH | ~7.4 | ~128-136 |

| Carbonyl C=O | - | ~155 |

| Cyano C≡N | - | ~115 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Conformational Studies

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide detailed information about the functional groups present in a molecule.

Functional Group Analysis: The IR and Raman spectra of "Benzyl n-cyano carbamate" would be dominated by characteristic vibrations of the cyano, carbamate, and benzyl groups.

Cyano Group (C≡N): The cyano group exhibits a sharp and intense absorption in the IR spectrum, typically in the range of 2260-2220 cm⁻¹. dergipark.org.tr This band is often weaker in the Raman spectrum. The exact position of this band can be sensitive to the electronic environment.

Carbamate Group (-O-C(=O)-N-): The carbamate group gives rise to several characteristic vibrations. The most prominent is the carbonyl (C=O) stretching vibration, which is expected to appear as a strong band in the IR spectrum, typically between 1730 and 1680 cm⁻¹. rsc.org The C-O and C-N stretching vibrations of the carbamate group would also be observable in the fingerprint region of the spectrum.

Benzyl Group: The benzyl group would be identified by the aromatic C-H stretching vibrations above 3000 cm⁻¹, and the aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region. rsc.org

Conformational Studies: The vibrational spectra can also provide insights into the conformational preferences of the molecule. Carbamates can exist in different conformations due to rotation around the C-N and C-O bonds. These different conformers may have slightly different vibrational frequencies, which could lead to broadening of certain spectral bands or the appearance of multiple peaks. By comparing experimental spectra with theoretical calculations for different possible conformations, it is possible to deduce the most stable conformation in the gas phase or in a particular solvent. scirp.org

The following table summarizes the expected key vibrational frequencies for "Benzyl n-cyano carbamate".

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C≡N | Stretching | 2260-2220 | Strong (IR), Medium (Raman) |

| C=O (carbamate) | Stretching | 1730-1680 | Strong (IR) |

| C-N (carbamate) | Stretching | 1450-1350 | Medium (IR) |

| C-O (carbamate) | Stretching | 1250-1190 | Strong (IR) |

| Aromatic C=C | Stretching | 1600-1450 | Medium to Strong |

| Aromatic C-H | Stretching | 3100-3000 | Medium |

| Aliphatic C-H (CH₂) | Stretching | 3000-2850 | Medium |

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Molecular Formula Confirmation: High-resolution mass spectrometry (HRMS) is essential for the unambiguous confirmation of the molecular formula of "Benzyl n-cyano carbamate" (C₉H₈N₂O₂). nih.govscielo.org.mxpnnl.gov By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy (typically to four or five decimal places), the elemental composition can be determined, distinguishing it from other compounds with the same nominal mass. Both electrospray ionization (ESI) and electron ionization (EI) can be used, with ESI being a softer ionization technique that is more likely to yield an intact molecular ion or a protonated molecule [M+H]⁺. researchgate.netnih.gov

Fragmentation Pattern Analysis:

Electron Ionization (EI): In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) that is often energetically unstable and undergoes fragmentation. The fragmentation pattern is a characteristic fingerprint of the molecule. For "Benzyl n-cyano carbamate," key fragmentation pathways are expected to include: wikipedia.orgpharmacy180.comthieme-connect.de

Loss of the benzyl group: Cleavage of the O-CH₂ bond to form a stable benzyl cation (C₇H₇⁺) at m/z 91, which is often the base peak in the spectra of benzyl-containing compounds.

Loss of CO₂: Decarboxylation of the carbamate moiety.

Cleavage of the carbamate group: Fragmentation leading to ions corresponding to the cyano-isocyanate radical cation or related fragments.

Electrospray Ionization (ESI) with Tandem MS (MS/MS): ESI is a soft ionization technique that typically produces a protonated molecule [M+H]⁺. In tandem mass spectrometry (MS/MS), this precursor ion is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide structural information. For "Benzyl n-cyano carbamate," CID of the [M+H]⁺ ion would likely involve similar fragmentation pathways as in EI-MS, such as the loss of the benzyl group. nih.gov

A plausible fragmentation pathway for "Benzyl n-cyano carbamate" under EI-MS is presented below:

| Fragment Ion | m/z | Proposed Structure/Loss |

| [C₉H₈N₂O₂]⁺˙ | 176 | Molecular Ion |

| [C₇H₇]⁺ | 91 | Loss of ·OC(O)NCN |

| [C₈H₈NO]⁺ | 134 | Loss of ·CN |

| [C₂H₂N₂O]⁺ | 70 | Loss of C₇H₆O |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and the conformation of the molecule, as well as how the molecules are arranged in the crystal lattice.

While a crystal structure for "Benzyl n-cyano carbamate" is not available in the searched literature, the crystal structure of the parent compound, "Benzyl carbamate," provides valuable insights into the likely solid-state conformation and intermolecular interactions. ub.eduresearchgate.net

Molecular Conformation: In the solid state, the carbamate group is generally planar due to the delocalization of the nitrogen lone pair into the carbonyl group. The benzyl group would likely adopt a conformation that minimizes steric hindrance.

Intermolecular Interactions: The crystal packing of "Benzyl n-cyano carbamate" would be governed by a combination of intermolecular forces:

Hydrogen Bonding: The carbamate group contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). However, in "Benzyl n-cyano carbamate," the nitrogen is substituted with a cyano group, removing the N-H donor. Therefore, the primary hydrogen bonding interactions would likely involve the carbonyl oxygen acting as an acceptor.

π-π Stacking: The aromatic phenyl rings can interact through π-π stacking, where the rings are arranged in a parallel or offset fashion.

C-H···π Interactions: The hydrogen atoms of the benzyl group can interact with the electron-rich π-system of adjacent phenyl rings. ub.eduresearchgate.net

Dipole-Dipole Interactions: The polar carbamate and cyano groups will contribute to dipole-dipole interactions that influence the crystal packing.

The presence of the cyano group, with its linear geometry and strong dipole moment, would likely have a significant influence on the crystal packing compared to "Benzyl carbamate," potentially leading to different packing motifs and intermolecular interaction patterns. A crystal structure determination would be essential to fully understand these solid-state effects. mdpi.com

Future Research Directions and Emerging Trends

Development of Sustainable and Environmentally Benign Synthetic Routes

The imperative to develop greener chemical processes is a major driver of contemporary research. Future efforts in the synthesis of Benzyl (B1604629) n-cyano carbamate (B1207046) will likely focus on moving away from hazardous reagents and minimizing waste.

A primary target for improvement is the replacement of toxic cyanating agents like cyanogen (B1215507) bromide, which has been a traditional reagent for the synthesis of cyanamides. cardiff.ac.uk Research is now geared towards safer and more environmentally friendly alternatives. One promising avenue is the use of less hazardous cyano sources, such as trichloroacetonitrile (B146778), which can furnish cyanamides in a one-pot, two-step procedure. cardiff.ac.uk Another green approach involves the oxidative desulfurization of dithiocarbamates using reagents like iodine and hydrogen peroxide, offering an environmentally benign pathway to cyanamides. tandfonline.com

Furthermore, the synthesis of the carbamate functionality itself is undergoing a green revolution. Traditional methods often employ toxic phosgene (B1210022) derivatives. nih.gov Future syntheses of Benzyl n-cyano carbamate will likely leverage carbon dioxide as a renewable C1 feedstock. nih.govnih.gov The reaction of an appropriate amine with CO2, followed by reaction with an electrophile, presents a more sustainable alternative. nih.gov Catalytic systems, including those based on zinc complexes, are being developed to facilitate this transformation under mild conditions. nih.gov

The table below illustrates some sustainable approaches for the synthesis of carbamates and cyanamides, which could be adapted for Benzyl n-cyano carbamate.

| Reagent/Catalyst | Substrate(s) | Product | Key Advantage |

| CO2, DBU | Amines, Alcohols | Carbamates | Utilizes a renewable C1 source, avoiding phosgene. nih.gov |

| Iodine, H2O2 | Dithiocarbamates | Cyanamides | Environmentally benign, avoids toxic cyanating agents. tandfonline.com |

| Trichloroacetonitrile | Amines | Cyanamides | Less toxic and safer to handle than cyanogen bromide. cardiff.ac.uk |

| N-Chlorosuccinimide, Zn(CN)2 | Amines | Cyanamides | Operationally simple, avoids handling cyanogen halides directly. acs.org |

This table presents examples of sustainable methods for forming carbamate and cyanamide (B42294) functionalities, which are relevant to the synthesis of Benzyl n-cyano carbamate.

Integration into Flow Chemistry and Automated Synthesis Platforms

Continuous flow chemistry and automated synthesis are transforming the way molecules are made, offering enhanced safety, scalability, and efficiency. wikipedia.org The integration of Benzyl n-cyano carbamate synthesis into these platforms is a significant area for future research.

Flow chemistry is particularly advantageous for handling hazardous intermediates. For instance, the in-situ generation and use of toxic reagents can be managed more safely in a continuous flow reactor. rsc.org This is highly relevant for cyanation reactions, where flow processes can mitigate the risks associated with handling cyanide compounds. rsc.org A continuous flow process for the synthesis of aryl nitriles using a cyanide-free method has been reported, demonstrating the potential for safer production of cyano-containing compounds. rsc.org

Automated synthesis platforms, which combine robotics with artificial intelligence, can accelerate the discovery and optimization of reaction conditions. wikipedia.org These systems can perform a large number of experiments in parallel, rapidly identifying the optimal parameters for the synthesis of complex molecules like Benzyl n-cyano carbamate. researchgate.net The development of automated processes for the conversion of primary amines to organic azides, for example, showcases the potential for the safe and reproducible automated synthesis of reactive intermediates. researchgate.net

The following table provides examples of parameters that could be relevant for the flow synthesis of Benzyl n-cyano carbamate, based on related transformations.

| Reaction Type | Reagents | Residence Time | Temperature | Key Feature |

| Cyanide-free Nitrile Synthesis | Ketone, TosMIC | 1.5 minutes | Ambient | Rapid and safe synthesis of nitriles. rsc.org |

| Carbamate Synthesis from CO2 | Amine, Alkyl Halide, DBU | N/A | Mild | Continuous preparation using a C1 source. nih.gov |

This table illustrates typical parameters in flow chemistry for reactions relevant to the synthesis of Benzyl n-cyano carbamate.

Exploration of Novel Catalytic Systems for Synthesis and Transformation

Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems will be crucial for advancing the chemistry of Benzyl n-cyano carbamate. Future research will likely focus on catalysts that offer higher efficiency, selectivity, and sustainability.

For the synthesis of the carbamate moiety, transition metal catalysts, particularly those based on palladium, have been instrumental in developing phosgene-free routes. nih.gov Iron-based catalysts are also emerging as a more sustainable alternative for dehydrogenative carbamate synthesis. rsc.org In the realm of cyanamide synthesis, copper-catalyzed methods for N-CN bond formation are being explored. nih.gov

Beyond synthesis, catalysis will play a key role in the selective transformation of the Benzyl n-cyano carbamate molecule. The cyano group can be a versatile handle for further functionalization, and transition metal-catalyzed reactions, such as those involving rhodium, can activate the carbon-cyano bond for transformations like borylation. nih.gov The development of catalysts for the selective activation and transformation of the C-N bond in the carbamate or the N-CN bond will open up new synthetic possibilities. researchgate.net

The table below highlights some catalytic systems relevant to the synthesis and transformation of molecules containing carbamate and cyano functionalities.

| Catalyst | Reaction Type | Substrates | Product | Significance |

| Palladium Complexes | Carbamate Synthesis | Organic Azides, CO, Alcohols | Carbamates | Mild, neutral conditions with N2 as a byproduct. nih.gov |

| Copper(II) Bromide | Cyanamide Synthesis | Secondary Amines, CuCN | Cyanamides | Transition metal-catalyzed N-CN bond formation. nih.gov |

| Rhodium Complexes | C-CN Bond Activation | Nitriles | Borylated Products | Enables further functionalization of the cyano group. nih.gov |

| Iron Pincer Complexes | Dehydrogenative Carbamate Synthesis | Formamides, Alcohols | Carbamates | First-row transition metal catalyst for sustainable synthesis. rsc.org |

This table provides examples of catalytic systems that could be applied to the synthesis and functionalization of Benzyl n-cyano carbamate.

Design of Next-Generation Synthetic Reagents

The unique structural features of Benzyl n-cyano carbamate make it a potential precursor for the design of novel synthetic reagents. The electrophilic nature of the cyano group attached to a nitrogen atom suggests its potential use in electrophilic amination or cyanation reactions.

Future research could explore the development of Benzyl n-cyano carbamate derivatives as electrophilic aminating agents. wikipedia.org Electrophilic amination is a powerful tool for the formation of C-N bonds, and reagents based on hydroxylamine (B1172632) derivatives have been widely used. nih.gov By modifying the structure of Benzyl n-cyano carbamate, it may be possible to create new reagents with unique reactivity and selectivity for the amination of various nucleophiles. liverpool.ac.uk

The carbamate functionality in Benzyl n-cyano carbamate can also be leveraged in the design of new protecting groups for amines. nih.gov While the benzyl carbamate (Cbz) group is a well-established protecting group, the presence of the N-cyano group could offer new deprotection strategies or orthogonal reactivity. Research into the stability and cleavage of the N-cyano carbamate moiety could lead to the development of novel protecting groups with tailored properties.

Q & A

Q. What are the standard synthetic routes for Benzyl N-cyano carbamate, and how do reaction conditions influence yield?

Benzyl N-cyano carbamate is typically synthesized via coupling reactions between benzyl carbamate and cyano-substituted intermediates. A common method involves Pd-catalyzed C–N cross-coupling under inert conditions (e.g., nitrogen atmosphere) to stabilize reactive intermediates . Optimizing reaction parameters—such as temperature (60–80°C), solvent polarity (acetonitrile or DMF), and catalyst loading (5–10 mol% Pd)—is critical for achieving yields >75% . Post-synthesis purification often employs column chromatography with silica gel and ethyl acetate/hexane gradients to isolate high-purity product .

Q. Which spectroscopic techniques are most effective for structural characterization?

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies key functional groups (e.g., carbamate NH at δ 5.5–6.0 ppm; aromatic protons at δ 7.2–7.8 ppm). 2D NMR (COSY, HSQC) resolves stereochemical ambiguities in substituted derivatives .

- Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ peaks for C₁₆H₁₃N₂O₂ at 265.0978) and fragmentation patterns .

- Infrared (IR): Stretching vibrations for C≡N (2250 cm⁻¹) and carbonyl (C=O, 1700 cm⁻¹) validate functional groups .

Q. What safety protocols are essential for handling Benzyl N-cyano carbamate in the lab?

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods during synthesis to mitigate inhalation risks; avoid open flames due to potential CO/N₂O emissions during decomposition .

- Storage: Store in airtight containers at 2–8°C to prevent hydrolysis; incompatible with strong oxidizers (e.g., KMnO₄) .

Advanced Research Questions

Q. How can computational modeling guide the design of Benzyl N-cyano carbamate derivatives with enhanced bioactivity?

Molecular docking (e.g., AutoDock Vina) predicts binding affinities to biological targets (e.g., kinase enzymes). Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) optimize electronic properties, such as HOMO-LUMO gaps, to improve reactivity in enzyme inhibition . For example, introducing electron-withdrawing groups (e.g., -NO₂) at the para-position increases electrophilicity, enhancing anticancer activity .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

- Dose-Response Analysis: Establish IC₅₀ values across multiple cell lines (e.g., HeLa, MCF-7) to differentiate selective toxicity from broad-spectrum effects .

- Mechanistic Studies: Use fluorescence-based assays (e.g., ROS detection) to confirm whether antimicrobial activity stems from oxidative stress or membrane disruption .

- Metabolite Profiling: LC-MS/MS identifies degradation products that may exhibit unintended bioactivity .

Q. How do solvent polarity and pH affect the stability of Benzyl N-cyano carbamate in aqueous environments?

Hydrolysis studies in buffered solutions (pH 4–9) reveal accelerated degradation under alkaline conditions (t₁/₂ < 24 hrs at pH 9) due to nucleophilic attack on the carbamate carbonyl. Polar aprotic solvents (e.g., DMSO) stabilize the compound (t₁/₂ > 72 hrs) by reducing water accessibility . Stability data should inform formulation designs for in vivo applications .

Q. What experimental approaches validate the role of Benzyl N-cyano carbamate in enzyme inhibition (e.g., acetylcholinesterase)?

- Kinetic Assays: Michaelis-Menten analysis with varying substrate concentrations to determine inhibition type (competitive/non-competitive) .

- X-ray Crystallography: Resolve enzyme-inhibitor complexes (e.g., PDB ID 4EY7) to identify binding interactions (e.g., hydrogen bonds with Ser203 in acetylcholinesterase) .

- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔG, ΔH) to correlate structural modifications with potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.